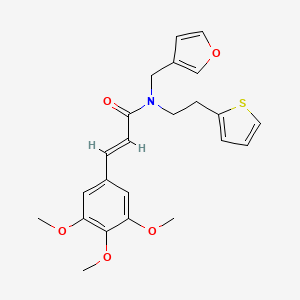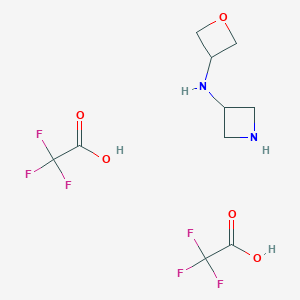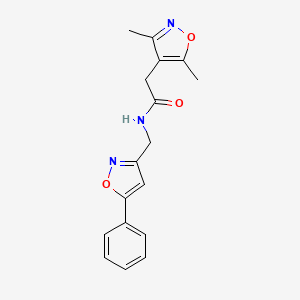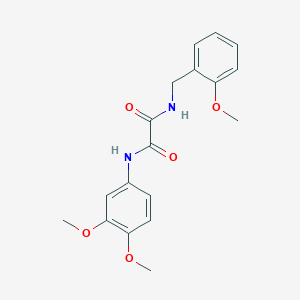
N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide is a compound that can be associated with the class of substances that include N-benzyl-4-bromo-2,5-dimethoxyphenethylamines and N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. These substances have been studied due to their relevance as potential novel psychoactive substances, sharing structural features with amphetamine and NBOMe drugs, which are known for their psychoactive properties .
Synthesis Analysis
The synthesis of related compounds involves commercially available precursor materials and follows a common synthetic pathway. For the N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, the addition of a methoxy group to the NBOMe molecular framework has been explored, resulting in six regioisomers . Similarly, the synthesis of N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines also utilizes readily available materials and a common pathway, yielding nine compounds . Although the exact synthesis of this compound is not detailed, it is likely that similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using electron ionization mass spectrometry (EI-MS), which provides information on the fragmentation patterns and can help in identifying unique structural features. For instance, the 2',3'-dimethoxybenzyl regioisomer of the N-benzyl-4-bromo-2,5-dimethoxyphenethylamines shows a unique fragment ion at m/z 136 . The vapor phase infrared spectra (GC–IR) also offer insights into the position of substitution of the methoxy groups on the benzyl aromatic ring .
Chemical Reactions Analysis
The chemical behavior of these compounds under electron ionization has been documented, with the EI-MS spectra showing nearly identical fragment ions for the six regioisomers of N-benzyl-4-bromo-2,5-dimethoxyphenethylamines . The mass spectra of the N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines also display significant ions that are consistent with the nonbrominated benzylamine portion of the molecules . These analyses suggest that the methoxy groups influence the fragmentation patterns and the stability of the resulting ions.
Physical and Chemical Properties Analysis
The physical properties, such as gas chromatographic separation, have been achieved using a midpolarity phase for both sets of compounds. The elution order appears to be related to the aromatic ring substituent crowding, with more crowded dimethoxy substitution patterns eluting first . The chemical properties, including the relative abundance of ions in the mass spectra, vary slightly based on the number of methoxy groups on the benzyl aromatic ring, which could be indicative of the physical and chemical behavior of this compound .
科学的研究の応用
Synthesis and Structural Investigations
- A novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence was developed. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Intramolecular Hydrogen Bonding
- The synthesis and structural investigation of symmetric and non-symmetric oxamides revealed that compounds such as N,N′-bis(2-hydroxyphenyl)oxamide and N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide are stabilized by intramolecular three-center hydrogen bonding. This structural feature was elucidated using NMR spectroscopy and X-ray diffraction, highlighting the role of intramolecular interactions in determining the stability and reactivity of oxamide derivatives (Martínez-Martínez et al., 1998).
Reactivity and Applications
- The reactivity of oxalamide-based carbene was explored, demonstrating its potential in cyclopropanation reactions and interactions with elemental selenium. This study showcases the versatility of oxalamide-based carbenes in organic synthesis, providing a foundation for further exploration of their reactivity and potential applications in materials science and catalysis (Braun et al., 2012).
特性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-7-5-4-6-12(14)11-19-17(21)18(22)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUGKFPEOZMRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide](/img/structure/B2551740.png)
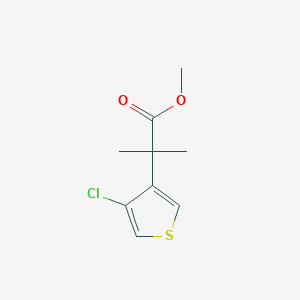
![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2551742.png)
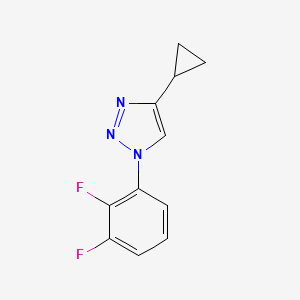
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2551744.png)
![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)
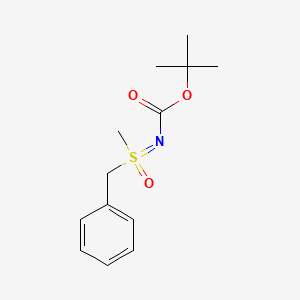
methanone](/img/structure/B2551752.png)
![2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2551753.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)
